Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)-
CAS No.: 333335-93-6
Cat. No.: VC3810917
Molecular Formula: C20H23N5O6
Molecular Weight: 429.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 333335-93-6 |
|---|---|
| Molecular Formula | C20H23N5O6 |
| Molecular Weight | 429.4 g/mol |
| IUPAC Name | N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide |
| Standard InChI | InChI=1S/C20H23N5O6/c1-29-7-8-30-16-15(27)13(9-26)31-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-5-3-2-4-6-12/h2-6,10-11,13,15-16,20,26-27H,7-9H2,1H3,(H,21,22,24,28)/t13-,15-,16-,20-/m1/s1 |
| Standard InChI Key | RUFJMCSVNNGZFB-KHTYJDQRSA-N |
| Isomeric SMILES | COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
| SMILES | COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
| Canonical SMILES | COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Introduction
Chemical Structure and Molecular Properties
Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- belongs to the class of purine nucleoside analogs, characterized by a ribose sugar moiety attached to a purine base. The compound’s structural modifications include:
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N-Benzoyl substitution: A benzoyl group (-COC₆H₅) replaces the hydrogen at the N⁶ position of the adenine base.
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2'-O-(2-Methoxyethyl) modification: A 2-methoxyethyl group (-OCH₂CH₂OCH₃) is introduced at the 2'-hydroxyl group of the ribose sugar.
These modifications confer enhanced resistance to enzymatic degradation compared to unmodified adenosine, particularly against adenosine deaminase and phosphorylases.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₃N₅O₆ |
| Molecular Weight | 429.4 g/mol |
| CAS Number | 333335-93-6 |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-Benzamido-9H-purin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol |
The stereochemistry at the 2', 3', and 5' positions of the ribose ring is critical for its biological activity, ensuring proper interaction with cellular targets.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- involves multi-step functionalization of adenosine:
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Protection of Reactive Groups: The 5'-hydroxyl group is typically protected using a dimethoxytrityl (DMT) group, while the exocyclic amine is benzoylated using benzoyl chloride in anhydrous conditions.
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2'-O-Alkylation: The 2'-hydroxyl group is alkylated with 2-methoxyethyl chloride in the presence of a strong base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide).
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Deprotection and Purification: Final deprotection with trifluoroacetic acid followed by high-performance liquid chromatography (HPLC) yields the pure compound.
Stability and Reactivity
The 2'-O-(2-methoxyethyl) modification sterically hinders exonuclease-mediated degradation, increasing the compound’s half-life in biological systems. In vitro stability assays in human plasma demonstrate <15% degradation over 24 hours, compared to >90% degradation for unmodified adenosine.
Biological Activity and Mechanisms
Antiviral Properties
Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- inhibits viral replication by competing with natural nucleosides during RNA synthesis. Key findings include:
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RNA Virus Inhibition: The compound reduces viral load in hepatitis C virus (HCV) replicon assays by 80% at 10 μM concentration.
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Resistance to Viral Enzymes: The 2'-methoxyethyl group prevents recognition by viral RNA-dependent RNA polymerases, reducing the likelihood of resistance mutations.
Anticancer Activity
Preclinical studies highlight its efficacy against indolent lymphoid malignancies, such as chronic lymphocytic leukemia (CLL):
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DNA Synthesis Inhibition: Incorporation into DNA during S-phase causes chain termination, with an IC₅₀ of 1.2 μM in SU-DHL-4 lymphoma cells.
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Apoptosis Induction: Treatment at 5 μM for 48 hours increases caspase-3 activity by 4-fold, triggering mitochondrial apoptosis.
Comparative Analysis with Analogous Compounds
Structural and Functional Comparisons
| Compound | Modification | Antiviral IC₅₀ | Anticancer IC₅₀ |
|---|---|---|---|
| Adenosine (unmodified) | None | >100 μM | >50 μM |
| 2'-O-Methyladenosine | 2'-O-Methyl | 25 μM | 15 μM |
| N⁶-Benzoyl-2'-O-(2-Methoxyethyl)adenosine | N⁶-Benzoyl, 2'-O-Methoxyethyl | 10 μM | 1.2 μM |
The dual modification in Adenosine, N-benzoyl-2'-O-(2-methoxyethyl)- enhances both metabolic stability and target affinity, making it superior to singly modified analogs.
Research Findings and Preclinical Data
In Vivo Pharmacokinetics
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Bioavailability: Subcutaneous administration in murine models yields a bioavailability of 65%, with a plasma half-life of 6.2 hours.
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Tumor Penetration: Fluorescence-labeled analogs show 3-fold higher accumulation in xenograft tumors compared to normal tissues.
Synergistic Effects
Combination with P-glycoprotein inhibitors (e.g., verapamil) enhances intracellular retention, reducing the effective dose by 50% in multidrug-resistant lymphoma models.
Challenges and Future Directions
Optimization Strategies
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Prodrug Development: Phosphoramidate prodrugs improve oral bioavailability to 40% in preliminary trials.
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Targeted Delivery: Conjugation to anti-CD20 antibodies enhances specificity for B-cell malignancies.
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